molecular formula C8H13NOS B13994486 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole CAS No. 63892-74-0

2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole

Cat. No.: B13994486
CAS No.: 63892-74-0
M. Wt: 171.26 g/mol
InChI Key: QWTQJJYBCFGVFP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethyl-1,3-oxazole with a methylsulfanyl ethyl group in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene, with the addition of a base like sodium ethylate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler oxazole derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simplified oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,3-oxazole: Lacks the methylsulfanyl ethyl group, making it less reactive in certain chemical reactions.

    4-Methyl-2-(methylsulfanyl)-1,3-oxazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Methyl-4-(methylsulfanyl)-1,3-oxazole: Another closely related compound with distinct chemical properties.

Uniqueness

2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole is unique due to the presence of both methyl and methylsulfanyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63892-74-0

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2,5-dimethyl-4-(2-methylsulfanylethyl)-1,3-oxazole

InChI

InChI=1S/C8H13NOS/c1-6-8(4-5-11-3)9-7(2)10-6/h4-5H2,1-3H3

InChI Key

QWTQJJYBCFGVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)CCSC

Origin of Product

United States

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